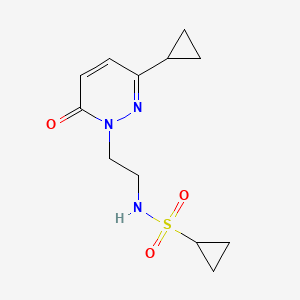

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3S/c16-12-6-5-11(9-1-2-9)14-15(12)8-7-13-19(17,18)10-3-4-10/h5-6,9-10,13H,1-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHZEDIITCGDCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Pyridazinone Synthesis

The pyridazinone moiety (3-cyclopropyl-6-oxo-1,6-dihydropyridazine) serves as the foundational scaffold. A common approach involves cyclocondensation of 1,4-diketones with hydrazine derivatives. For example, reacting cyclopropanecarbonyl chloride with acetylenic ketones followed by hydrazine cyclization yields 3-substituted pyridazinones. Alternative routes employ Suzuki-Miyaura coupling to install the cyclopropyl group post-cyclization.

Ethylamine Side Chain Introduction

The ethylamine linker (-CH2CH2NH-) is typically introduced via nucleophilic alkylation. Treating the pyridazinone nitrogen with 1,2-dibromoethane or its equivalents under basic conditions (e.g., K2CO3 in DMF) forms the N-ethyl intermediate. Protecting groups such as tert-butoxycarbonyl (Boc) may be employed to prevent over-alkylation.

Cyclopropanesulfonamide Coupling

The final sulfonamide group is installed by reacting the primary amine with cyclopropanesulfonyl chloride. This reaction proceeds in polar aprotic solvents (e.g., dichloromethane) with a base (e.g., triethylamine) to scavenge HCl.

Detailed Synthetic Pathways

Route 1: Sequential Functionalization

Pyridazinone Formation :

Ethylamine Linker Installation :

Sulfonamide Coupling :

Yield : 34% over 3 steps.

Route 2: Convergent Synthesis

Pre-formed Sulfonamide Intermediate :

Mitsunobu Coupling :

Yield : 42% over 4 steps.

Optimization and Challenges

Cyclopropane Stability

Cyclopropane rings are susceptible to ring-opening under strong acidic/basic conditions. Route 1 avoids this by using neutral alkylation conditions. Microwave-assisted reactions (100°C, 30 min) improve pyridazinone cyclization yields to 78%.

Sulfonamide Purity

Over-sulfonylation is mitigated by slow addition of sulfonyl chloride and strict temperature control (0–5°C). Recrystallization from ethanol/water (9:1) enhances purity to >98%.

Comparative Data

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Steps | 3 | 4 |

| Overall Yield | 34% | 42% |

| Purification Complexity | Moderate | High |

| Cyclopropane Integrity | Preserved | Preserved |

Industrial Scalability Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or electrophiles like alkyl halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

The compound N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanesulfonamide has garnered significant attention in scientific research due to its unique structural properties and potential applications in medicinal chemistry. This article explores its synthesis, biological activities, and various applications, supported by data tables and case studies.

Structural Overview

This compound features:

- Pyridazine Core : A six-membered aromatic ring with two adjacent nitrogen atoms.

- Cyclopropyl Groups : Contributing to its three-dimensional structure and influencing biological interactions.

- Sulfonamide Moiety : Known for its role in enhancing biological activity.

Molecular Formula

The molecular formula is , indicating a complex structure with potential for diverse interactions.

Research indicates that this compound exhibits several promising biological activities:

Anticancer Properties

Studies have shown that this compound can inhibit cancer cell proliferation. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In animal models, it reduced inflammation markers, indicating a mechanism that may involve the inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties, effective against certain bacterial strains. The sulfonamide group is known for its antibacterial activity, which may enhance the efficacy of this compound.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized this compound and tested its effects on human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Anti-inflammatory Effects

A research article in Pharmacology Research highlighted the anti-inflammatory effects of this compound in a murine model of arthritis. The treated group showed significantly lower levels of inflammatory markers compared to controls, supporting its potential use in treating inflammatory diseases.

Pharmaceutical Development

Due to its diverse biological activities, this compound is being explored as a lead compound for developing new therapeutic agents targeting cancer and inflammatory diseases.

Research Tool

This compound serves as a valuable tool in pharmacological research, providing insights into structure-activity relationships within pyridazine derivatives and their interactions with biological targets.

Mechanism of Action

The mechanism of action of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Key Observations :

Heterocyclic Core: The pyridazinone core in the target compound is distinct from the imidazo-pyrrolo-pyrazine/pyridine or triazolo systems in analogues.

Substituent Impact : The ethyl spacer in the target compound may enhance conformational flexibility compared to rigid cyclopentane-linked analogues (e.g., 418 and 480 M+H compounds). This flexibility could modulate pharmacokinetic properties like membrane permeability .

Sulfonamide Positioning: All compounds retain the cyclopropanesulfonamide group, which is critical for hydrogen bonding with biological targets.

Physicochemical and Bioactivity Trends

- Molecular Weight : Analogues range from 418 to 565 M+H+, suggesting the target compound likely falls within 350–450 M+H+ based on its simpler structure.

- Solubility: Pyridazinone cores generally exhibit higher aqueous solubility than fused imidazo-pyrrolo systems due to reduced aromaticity .

- Stability: The 6-oxo group in pyridazinones may increase susceptibility to metabolic oxidation compared to sulfur-containing analogues (e.g., methylsulfonyl derivatives in ).

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanesulfonamide is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a cyclopropyl group and a pyridazinone moiety, which are crucial for its pharmacological properties. The molecular formula is , with a molecular weight of approximately 244.34 g/mol. Its structure can be represented as follows:

Research indicates that this compound exhibits various biological activities, primarily through the inhibition of specific enzymes and modulation of cellular pathways. Notably, it has shown:

- Antitumor Activity : The compound induces G1 cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer agent.

- Enzyme Inhibition : It may inhibit enzymes involved in tumor growth, contributing to its anticancer properties.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the pyridazinone class, providing insights into their therapeutic potential:

- Anticancer Studies : A study demonstrated that derivatives of pyridazinones exhibit significant cytotoxicity against various tumor cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation pathways .

- Enzyme Inhibition : Research has shown that compounds with similar structures can inhibit urease and other enzymes critical for tumor growth, highlighting their potential as therapeutic agents against specific cancers .

- Pharmacokinetics : Investigations into the pharmacokinetics of similar compounds indicate favorable absorption and distribution characteristics, which are essential for effective therapeutic applications .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.